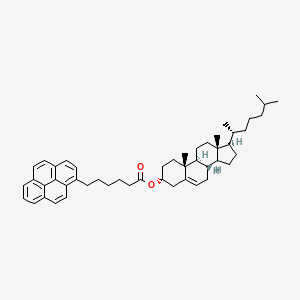

Cholesteryl (pyren-1-yl)hexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H64O2 |

|---|---|

Molecular Weight |

685.0 g/mol |

IUPAC Name |

[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate |

InChI |

InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39-,41+,42-,43+,44+,48+,49-/m1/s1 |

InChI Key |

YRAVQIYIXJZCDI-FPSZFVJWSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Probing Membrane Dynamics: A Technical Guide to the Photophysical Properties of Pyrene-Labeled Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of pyrene-labeled cholesterol, a powerful tool for investigating the intricacies of cellular membranes. The unique fluorescent characteristics of the pyrene moiety, intimately coupled with the biological relevance of cholesterol, provide a versatile probe for dissecting membrane structure, dynamics, and the effects of pharmaceutical agents. This document details the key photophysical parameters, experimental methodologies for their measurement, and the underlying principles of their application in membrane research.

Core Photophysical Principles

Pyrene is a polycyclic aromatic hydrocarbon renowned for its sensitivity to the local microenvironment. When covalently attached to cholesterol, it serves as a reporter on the polarity and fluidity of its surroundings within a lipid bilayer. The key photophysical phenomena exploited in these studies are monomer emission, excimer formation, and fluorescence lifetime.

Monomer Emission: An excited pyrene monomer can return to its ground state by emitting a photon, resulting in a characteristic fluorescence spectrum with distinct vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is particularly sensitive to the polarity of the solvent or the local environment within the membrane. In non-polar environments, the I₁/I₃ ratio is low, while in polar environments, it is significantly higher.

Excimer Formation: When two pyrene molecules are in close proximity (within 3-4 Å), an excited-state dimer, or "excimer," can form. This excimer fluoresces at a longer, red-shifted wavelength compared to the monomer, appearing as a broad, structureless band in the emission spectrum. The ratio of the excimer fluorescence intensity (Iₑ) to the monomer fluorescence intensity (Iₘ), known as the E/M ratio, is a sensitive indicator of the probe's local concentration and the fluidity of the membrane, which governs the diffusional encounters between pyrene moieties.[1][2] An increase in membrane fluidity generally leads to a higher E/M ratio.

Fluorescence Lifetime: The fluorescence lifetime (τ) is the average time a fluorophore remains in the excited state before returning to the ground state. This parameter is sensitive to various quenching processes and can provide information about the probe's environment and interactions with other molecules. Time-resolved fluorescence techniques are employed to measure these lifetimes for both the monomer and excimer species.[3][4]

Quantitative Photophysical Data

The following tables summarize key quantitative data for pyrene-labeled cholesterol derivatives, compiled from various studies. These values are highly dependent on the specific experimental conditions, including the lipid composition of the membrane, temperature, and the specific pyrene-cholesterol analog used.

Table 1: Spectral Characteristics of Pyrene-Labeled Cholesterol

| Parameter | Wavelength (nm) | Environment/Observation | Reference |

| Monomer Emission (Peak I) | ~373 - 376 | General | [5][6] |

| Monomer Emission (Peak III) | ~385 - 396 | General | [5][7] |

| Excimer Emission (Peak) | ~460 - 475 | General | [6][7] |

| Wavelength for Lo domain analysis | 373 | Liquid-ordered (Lo) domains | [8] |

| Wavelength for Ld domain analysis | 379 | Liquid-disordered (Ld) domains | [8] |

Table 2: Illustrative Fluorescence Lifetimes (τ) of Pyrene Moieties

| Species | Typical Lifetime Range (ns) | Conditions | Reference |

| Pyrene Monomer | 50 - 90 | In membranes | [7] |

| Pyrene Excimer | 40 - 60 | General | [9] |

| Pyrene Monomer | ~180 | In deoxygenated n-hexane | [10] |

| Pyrene Monomer | ~400 | In argon-purged tetradecane | [10] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the core experimental protocols for characterizing the photophysical properties of pyrene-labeled cholesterol.

Synthesis of Pyrene-Labeled Cholesterol (Illustrative Example: Pyrene-met-cholesterol)

While various synthetic routes exist, a common approach involves the modification of the cholesterol side chain. The synthesis of a pyrene-labeled cholesterol analog, such as 21-(1-pyrenyl)-21-methyl-cholesta-5,22-dien-3β-ol, can be achieved through a multi-step process. A general outline is provided below, and specific details should be adapted from primary literature.[11]

Materials:

-

Stigmasterol or a suitable cholesterol derivative

-

Pyrene-1-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Appropriate solvents (e.g., THF, DCM)

-

Reagents for functional group transformations (e.g., oxidation, Wittig reaction)

Procedure:

-

Preparation of a C-22 aldehyde derivative of cholesterol: This can often be achieved by ozonolysis of the double bond in the side chain of a starting material like stigmasterol, followed by reductive workup.

-

Wittig Reaction: A pyrene-containing phosphonium ylide is prepared from a pyrenyl halide. This ylide is then reacted with the C-22 aldehyde of the cholesterol derivative to form the pyrene-substituted side chain with a double bond.

-

Purification: The final product is purified using column chromatography on silica gel to isolate the desired pyrene-labeled cholesterol.

-

Characterization: The structure and purity of the synthesized compound are confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Steady-State Fluorescence Spectroscopy

This technique provides information on the fluorescence emission spectra, allowing for the determination of monomer and excimer peak positions and the calculation of the I₁/I₃ and E/M ratios.

Instrumentation:

-

Fluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a sensitive detector (e.g., photomultiplier tube).

-

Temperature-controlled cuvette holder.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation: Prepare liposomes or other model membrane systems incorporating the pyrene-labeled cholesterol at the desired concentration (typically 1-5 mol%). The lipid film hydration method followed by extrusion is a common technique for preparing unilamellar vesicles of a defined size.

-

Instrument Setup:

-

Set the excitation wavelength, typically around 340-345 nm for pyrene.[7]

-

Set the emission scan range to cover both monomer and excimer fluorescence (e.g., 360-600 nm).

-

Adjust the excitation and emission slit widths to achieve an optimal signal-to-noise ratio without saturating the detector.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum of a blank sample (liposomes without the probe) and subtract it from the sample spectra to correct for background scattering.

-

Record the emission spectrum of the sample containing the pyrene-labeled cholesterol.

-

-

Data Analysis:

-

Identify the peak intensities for the first (I₁) and third (I₃) vibronic bands of the monomer emission and the peak intensity of the excimer emission (Iₑ).

-

Calculate the I₁/I₃ and E/M (Iₑ/Iₘ, where Iₘ is typically the intensity of the first monomer peak) ratios.[2]

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.[12][13][14][15][16]

Instrumentation:

-

Pulsed light source with a high repetition rate (e.g., picosecond diode laser or a mode-locked laser).

-

Temperature-controlled sample chamber.

-

Fast and sensitive single-photon detector (e.g., microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD).

-

TCSPC electronics for timing the arrival of photons relative to the excitation pulse.

Procedure:

-

Sample Preparation: As described for steady-state fluorescence, with care taken to minimize scattering.

-

Instrument Setup:

-

Select an appropriate excitation wavelength from the pulsed laser source.

-

Set the emission wavelength to monitor either the monomer or excimer fluorescence using a monochromator or a bandpass filter.

-

Adjust the signal intensity to ensure that the photon detection rate is a small fraction (typically <5%) of the laser repetition rate to avoid pulse pile-up artifacts.[16]

-

-

Data Acquisition:

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer).

-

Collect the fluorescence decay data for the sample until a sufficient number of photons have been accumulated in the peak channel to ensure good statistical accuracy.

-

-

Data Analysis:

-

The fluorescence decay data is analyzed by deconvolution of the experimental decay with the IRF.

-

The decay is typically fitted to a multi-exponential decay model to extract the fluorescence lifetimes (τ) and their corresponding amplitudes.

-

Steady-State Fluorescence Anisotropy

This technique provides information about the rotational mobility of the fluorescent probe, which is related to the local microviscosity or order of the membrane.[17][18][19][20]

Instrumentation:

-

Fluorometer equipped with polarizers in both the excitation and emission light paths.

Procedure:

-

Sample Preparation: As described for steady-state fluorescence.

-

Instrument Setup:

-

Set the excitation and emission wavelengths.

-

The excitation polarizer is typically set to the vertical position.

-

-

Data Acquisition:

-

Measure the fluorescence intensity with the emission polarizer oriented parallel (Ivv) and perpendicular (Ivh) to the excitation polarizer.

-

Measure the G-factor, which is a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light (G = Ihv / Ihh).

-

-

Data Analysis:

-

Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)

-

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can be used to visualize the logical flow of experiments and the biological pathways in which pyrene-labeled cholesterol can be a valuable tool.

Caption: Experimental workflow for studying pyrene-labeled cholesterol.

Caption: Simplified overview of intracellular cholesterol trafficking pathways.[21][22]

Conclusion

Pyrene-labeled cholesterol is a powerful and versatile tool in membrane biophysics and drug development. By understanding its core photophysical properties and employing rigorous experimental methodologies, researchers can gain valuable insights into the structure and dynamics of lipid bilayers. The sensitivity of pyrene's fluorescence to its local environment allows for the detailed characterization of membrane polarity, fluidity, and the formation of distinct lipid domains, providing a window into the complex and dynamic world of cellular membranes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. rsc.org [rsc.org]

- 12. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 13. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 14. picoquant.com [picoquant.com]

- 15. becker-hickl.com [becker-hickl.com]

- 16. youtube.com [youtube.com]

- 17. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 19. horiba.com [horiba.com]

- 20. researchgate.net [researchgate.net]

- 21. Intracellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Novel Insights Into Sterol Uptake and Intracellular Cholesterol Trafficking During Eimeria bovis Macromeront Formation [frontiersin.org]

Unveiling the Microenvironment: A Technical Guide to the Solvatochromic Properties of Cholesteryl Pyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic properties of cholesteryl pyrene derivatives, a class of fluorescent probes with significant applications in membrane biophysics, drug delivery, and cellular imaging. By virtue of the environmentally sensitive fluorescence of the pyrene moiety, these molecules offer a powerful tool to investigate the polarity and fluidity of their immediate surroundings. This document outlines the core principles of their function, detailed experimental protocols for their synthesis and analysis, and quantitative data to support their application.

Core Principles of Solvatochromism in Pyrene Derivatives

The photophysical behavior of pyrene is the foundation of the utility of these cholesterol conjugates. The fluorescence emission spectrum of a pyrene monomer is characterized by a series of vibronic bands. The intensity ratio of the first and third vibronic bands (I1/I3) is particularly sensitive to the polarity of the solvent. In polar environments, the intensity of the first band increases relative to the third, providing a ratiometric measure of the local dielectric constant.

Furthermore, pyrene is capable of forming an excited-state dimer, or "excimer," when two pyrene molecules are in close proximity (approximately 4-5 Å)[1]. This excimer exhibits a broad, structureless emission at a longer wavelength (around 475 nm), which is distinct from the structured monomer emission observed in the 370-400 nm range[1]. The ratio of excimer to monomer fluorescence intensity (IE/IM) is a sensitive indicator of the local concentration and mobility of the probe, which can be correlated with the fluidity of the microenvironment.

When pyrene is conjugated to cholesterol, the resulting derivative can be incorporated into lipid membranes and other biological structures, allowing for the in-situ analysis of these microenvironments.

Quantitative Solvatochromic Data

The solvatochromic properties of cholesteryl pyrene derivatives are best illustrated by examining their fluorescence behavior in a range of solvents with varying polarities. Below is a summary of the photophysical properties of a notable example, the "butterfly-shaped" pyrene derivative of cholesterol, N,N'-(ethane-1,2-diyl)-bis(N-(2-(chol-amino)ethyl)pyrene-1-sulfonamide) (ECPS).

| Solvent | Dielectric Constant (ε) | Emission Maxima (λem, nm) - Monomer | Emission Maximum (λem, nm) - Excimer | Excimer/Monomer Intensity Ratio (IE/IM) |

| n-Hexane | 1.88 | ~375, 395 | Not observed | 0 |

| Benzene | 2.28 | Monomer emission observed | Not prominent | Low |

| 1,4-Dioxane | 2.21 | Monomer emission observed | Not prominent | Low |

| Acetonitrile | 37.5 | Monomer emission observed | Prominent | High |

| Water | 80.1 | Weak monomer emission | ~475 | 50 |

Note: The data for ECPS is derived from a study by Zhao et al. (2013), which highlights the dramatic shift from monomer to excimer emission with increasing solvent polarity[2][3].

Experimental Protocols

Synthesis of a Cholesteryl Pyrene Derivative (ECPS)

This protocol is a generalized representation based on the synthesis of N,N'-(ethane-1,2-diyl)-bis(N-(2-(chol-amino)ethyl)pyrene-1-sulfonamide) (ECPS)[2][3].

Materials:

-

Cholesterol

-

Ethylenediamine

-

Pyrene-1-sulfonyl chloride

-

Triethylamine

-

Appropriate anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of N-(2-aminoethyl)cholesteryl amine:

-

Cholesteryl chloroformate is reacted with an excess of ethylenediamine in an appropriate solvent (e.g., dichloromethane) in the presence of a base like triethylamine.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The product is then purified using standard techniques such as extraction and column chromatography.

-

-

Conjugation with Pyrene:

-

The synthesized N-(2-aminoethyl)cholesteryl amine is then reacted with pyrene-1-sulfonyl chloride in an anhydrous solvent.

-

A base (e.g., triethylamine) is used to scavenge the HCl produced during the reaction.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the final product (ECPS) is purified by column chromatography.

-

Measurement of Solvatochromic Properties

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer with temperature control

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the cholesteryl pyrene derivative in a high-purity solvent (e.g., spectroscopic grade ethanol or cyclohexane).

-

Prepare a series of solutions of the derivative in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water). The final concentration of the probe should be low enough to avoid aggregation-induced artifacts (typically in the micromolar range).

-

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of the derivative in each solvent to determine the absorption maxima (λabs). This is important for selecting the optimal excitation wavelength for fluorescence measurements.

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength (λex) to a value at or near the longest wavelength absorption maximum to minimize inner filter effects. For many pyrene derivatives, an excitation wavelength of around 335-345 nm is appropriate.

-

Record the fluorescence emission spectrum for each solvent over a range that covers both monomer and potential excimer emission (e.g., 360-600 nm).

-

Identify the wavelengths of the vibronic peaks of the monomer emission (typically around 375 nm and 395 nm) and the peak of the excimer emission (if present, around 475 nm).

-

Calculate the I1/I3 ratio for the monomer emission and the IE/IM ratio if excimer emission is observed.

-

Visualizing Workflows and Mechanisms

Photophysical Mechanism of Solvatochromism

References

- 1. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A butterfly-shaped pyrene derivative of cholesterol and its uses as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

Alternate names for Cholesteryl (pyren-1-yl)hexanoate.

An In-depth Technical Guide to Cholesteryl (pyren-1-yl)hexanoate and its Alternate Names

This guide provides a comprehensive overview of this compound, a fluorescently labeled cholesterol ester. It is intended for researchers, scientists, and professionals in drug development who are interested in its properties and applications, particularly in the study of lipid membranes and cholesterol trafficking.

Alternate Names and Chemical Properties

This compound is known by several alternate names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for conducting thorough literature searches and identifying the compound from various suppliers.

| Property | Value |

| Primary Name | This compound |

| Synonyms | 3β-Hydroxy-5-cholestene 3-(6-[1-pyrene])hexanoate, 5-Cholesten-3β-ol 3-(6-[1-pyrene])hexanoate, 2,15-dimethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-5-yl 6-(pyren-1-yl)hexanoate |

| Common Abbreviation | P6Chol |

| CAS Number | 96886-70-3 |

| Molecular Formula | C₄₉H₆₄O₂ |

| Molecular Weight | 685.03 g/mol |

Core Applications

This compound is primarily utilized as a fluorescent probe in biomedical research. The pyrene moiety serves as a fluorophore, which allows for the detection and tracking of the cholesterol ester within biological systems. Key applications include:

-

Monitoring Lipid Peroxidation: The fluorescence of the pyrene group can be quenched or altered during lipid peroxidation, making P6Chol a useful tool to study oxidative stress in membranes and lipoproteins.

-

Investigating Cholesterol Trafficking and Metabolism: As a fluorescent analog of a cholesterol ester, it can be used to visualize the transport, storage, and metabolism of cholesterol esters in living cells.

-

Studying Membrane Properties: The photophysical properties of the pyrene fluorophore are sensitive to the polarity and fluidity of its microenvironment, providing insights into the structure and dynamics of lipid membranes.

Experimental Protocols

While specific experimental protocols can vary depending on the application, the following provides a generalized methodology for using this compound to monitor lipid peroxidation in lipoproteins, based on common practices for similar fluorescent lipid probes.

Objective: To assess the susceptibility of Low-Density Lipoproteins (LDL) to oxidation using this compound.

Materials:

-

This compound (P6Chol)

-

Isolated human LDL

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper (II) sulfate (CuSO₄) solution (oxidizing agent)

-

Fluorescence spectrophotometer

Procedure:

-

Lipoprotein Labeling:

-

Prepare a stock solution of P6Chol in a suitable organic solvent (e.g., chloroform or dimethylformamide).

-

Add a small aliquot of the P6Chol stock solution to the isolated LDL suspension in PBS. The final concentration of the probe should be optimized to avoid self-quenching and significant perturbation of the lipoprotein structure.

-

Incubate the mixture for a sufficient time (e.g., 4-18 hours) at a controlled temperature (e.g., 37°C or room temperature) with gentle agitation to allow for the incorporation of the probe into the lipoprotein particles.

-

Remove unincorporated probe by dialysis or gel filtration chromatography.

-

-

Induction of Lipid Peroxidation:

-

Dilute the P6Chol-labeled LDL to a final desired concentration in PBS.

-

Place the sample in a quartz cuvette for fluorescence measurements.

-

Obtain an initial fluorescence reading (time zero).

-

Initiate the oxidation reaction by adding a solution of CuSO₄ to the cuvette.

-

Immediately begin monitoring the fluorescence intensity over time.

-

-

Fluorescence Measurement:

-

Set the fluorescence spectrophotometer to the appropriate excitation and emission wavelengths for the pyrene monomer (e.g., excitation ~340 nm, emission ~375-400 nm).

-

Record the fluorescence intensity at regular intervals for the duration of the experiment. A decrease in pyrene fluorescence is indicative of its degradation due to the peroxidative process.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The rate of fluorescence decay can be used as a measure of the rate of lipid peroxidation.

-

Compare the decay kinetics under different experimental conditions (e.g., with and without antioxidants) to assess factors that influence lipid peroxidation.

-

Visualizations

The following diagrams illustrate conceptual workflows and relationships relevant to the use of this compound.

Unveiling Cholesterol's Secrets: A Technical Guide to Intrinsic Fluorescence and Fluorescent Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the nuanced world of cholesterol fluorescence, offering a comparative analysis of its weak intrinsic signal versus the capabilities of commonly used fluorescent analogs. We provide a comprehensive overview of the photophysical properties, detailed experimental methodologies, and relevant signaling pathways to empower researchers in their quest to understand cholesterol's intricate cellular dynamics.

The Challenge of Visualizing Cholesterol: Intrinsic versus Extrinsic Fluorescence

Cholesterol, a cornerstone of cellular membranes and a vital signaling molecule, presents a significant challenge for direct visualization due to its very weak intrinsic fluorescence. This inherent fluorescence arises from its sterol ring structure but is characterized by low quantum yields and excitation in the ultraviolet (UV) range, often leading to phototoxicity and autofluorescence in biological samples. To overcome these limitations, researchers have developed a suite of fluorescently labeled cholesterol analogs. These probes, while not perfect mimics, offer significantly brighter and more photostable signals in the visible spectrum, enabling a wide range of applications in live-cell imaging and quantitative analysis.

This guide provides a comparative overview of the most commonly used intrinsically fluorescent sterols and synthetically modified fluorescent analogs.

Quantitative Photophysical Properties

The selection of an appropriate fluorescent probe is critical for the success of any experiment. The following tables summarize the key photophysical properties of intrinsic cholesterol fluorescence and its most common analogs, providing a basis for informed probe selection.

Table 1: Photophysical Properties of Intrinsically Fluorescent Sterols

| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Lifetime (τ, ns) | Key Characteristics |

| Cholesterol | ~280-300 | ~320-340 | Extremely Low | Very Low | - | Very weak signal, prone to phototoxicity and autofluorescence. |

| Dehydroergosterol (DHE) | ~324-325 | ~373-376 | ~0.04 (in ethanol) | ~11,000 | ~0.3-0.8 | Structurally similar to cholesterol, UV excitation, low brightness, photolabile.[1][2][3] |

| Cholestatrienol (CTL) | ~325 | ~370-420 | Low | ~11,000 | ~0.8-3.24 | Structurally similar to cholesterol, UV excitation, low brightness, photolabile.[4][5] |

Table 2: Photophysical Properties of Common Fluorescent Cholesterol Analogs

| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Characteristics |

| NBD-Cholesterol | ~472 | ~540 | Solvent-dependent | - | Environment-sensitive probe, bulky fluorophore may alter cholesterol's properties.[6][7] |

| BODIPY-Cholesterol | ~505 | ~515 | ~0.9 (in organic solvents) | High | Bright and photostable, less sensitive to environment, bulky fluorophore.[8] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the detection and tracking of cholesterol and its analogs.

Measurement of Intrinsic Cholesterol Fluorescence (A Note on Feasibility)

Direct measurement of cholesterol's intrinsic fluorescence is technically challenging and not routinely performed due to its extremely low quantum yield. Detection requires highly sensitive instrumentation and careful experimental design to minimize background noise and autofluorescence.

Instrumentation and Settings:

-

Spectrofluorometer: A high-sensitivity, research-grade spectrofluorometer with a high-power Xenon lamp and a cooled photomultiplier tube (PMT) detector is essential.

-

Excitation Wavelength: 280-300 nm.

-

Emission Wavelength Range: 310-400 nm.

-

Slit Widths: Optimized for maximum light throughput while maintaining acceptable spectral resolution.

-

Sample Preparation: Cholesterol should be dissolved in a non-fluorescent, UV-transparent solvent (e.g., cyclohexane, ethanol). The concentration should be maximized to enhance the signal, but care must be taken to avoid aggregation.

-

Blank Correction: A thorough blank correction using the solvent alone is critical to subtract any background fluorescence.

Live-Cell Imaging of Cholesterol Trafficking using Dehydroergosterol (DHE)

DHE is a naturally occurring fluorescent sterol that closely mimics the behavior of cholesterol in cellular membranes.[1][2][3]

Materials:

-

Dehydroergosterol (DHE) stock solution (e.g., 1 mg/mL in ethanol)

-

Methyl-β-cyclodextrin (MβCD)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging microscope with UV excitation capabilities (e.g., equipped with a DAPI filter set)

Protocol:

-

Preparation of DHE/MβCD Complex:

-

In a sterile microfuge tube, add the desired amount of DHE stock solution.

-

Evaporate the ethanol under a gentle stream of nitrogen gas.

-

Resuspend the dried DHE in pre-warmed serum-free cell culture medium containing MβCD (typically a 1:5 to 1:10 molar ratio of DHE to MβCD).

-

Incubate at 37°C for 15-30 minutes with occasional vortexing to facilitate complex formation.

-

-

Cell Labeling:

-

Grow cells to the desired confluency on glass-bottom dishes or coverslips.

-

Wash the cells twice with pre-warmed PBS.

-

Replace the PBS with the DHE/MβCD complex solution.

-

Incubate the cells at 37°C for a specified time (e.g., 5-30 minutes), depending on the desired labeling location (plasma membrane vs. intracellular organelles).

-

-

Washing and Imaging:

-

Remove the labeling solution and wash the cells three times with pre-warmed PBS or serum-free medium to remove excess probe.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Image the cells using a fluorescence microscope with an excitation filter around 330-380 nm and an emission filter around 420-480 nm.

-

Note: Due to DHE's susceptibility to photobleaching, use the lowest possible excitation light intensity and exposure times.

-

Cholesterol Uptake Assay using NBD-Cholesterol and Flow Cytometry

This assay quantifies the uptake of cholesterol by cells. NBD-cholesterol is a fluorescent analog commonly used for this purpose.

Materials:

-

NBD-Cholesterol stock solution (e.g., 1 mg/mL in DMSO)

-

Cell culture medium (serum-free for the assay)

-

Phosphate-buffered saline (PBS)

-

Trypsin or other cell detachment solution (for adherent cells)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will not lead to overconfluence during the experiment.

-

Preparation of Labeling Medium: Dilute the NBD-Cholesterol stock solution in serum-free cell culture medium to the desired final concentration (e.g., 1-5 µg/mL).

-

Treatment and Labeling:

-

Treat cells with experimental compounds or vehicle control in serum-free medium.

-

Add the NBD-cholesterol labeling medium to the cells.

-

Incubate for the desired time (e.g., 1-4 hours) at 37°C.

-

-

Cell Harvesting and Staining:

-

For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin with serum-containing medium. For suspension cells, proceed to the next step.

-

Transfer the cell suspension to flow cytometry tubes.

-

Centrifuge the cells and resuspend the pellet in cold PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer using the appropriate laser and filter set for NBD (e.g., 488 nm laser for excitation and a 530/30 nm bandpass filter for emission).

-

Gate on the live cell population and quantify the mean fluorescence intensity of the NBD signal.

-

Measuring Lipid Diffusion with Fluorescence Correlation Spectroscopy (FCS) using BODIPY-Cholesterol

FCS is a powerful technique to measure the diffusion dynamics of fluorescently labeled molecules in a small observation volume. BODIPY-cholesterol, with its high brightness and photostability, is a suitable probe for these measurements.[8]

Instrumentation:

-

Confocal laser scanning microscope equipped with an FCS module.

-

A 488 nm or similar laser line for excitation of BODIPY.

-

Highly sensitive avalanche photodiode (APD) detectors.

Protocol:

-

Cell Preparation and Labeling:

-

Seed cells on glass-bottom dishes.

-

Label the cells with a low concentration of BODIPY-cholesterol (in the nanomolar range to ensure single-molecule detection) as described in the live-cell imaging protocol (Section 3.2). It is crucial to use a concentration that avoids probe aggregation.

-

-

Instrument Calibration:

-

Calibrate the confocal volume using a solution of a known fluorescent dye (e.g., Alexa Fluor 488) with a known diffusion coefficient. This step is essential to determine the dimensions of the observation volume.

-

-

FCS Data Acquisition:

-

Place the dish on the microscope stage and locate the desired measurement position on the cell membrane.

-

Position the laser focus on the membrane.

-

Acquire fluorescence fluctuation data for a set duration (typically 30-60 seconds per measurement). Collect multiple measurements from different spots on the cell.

-

-

Data Analysis:

-

Generate an autocorrelation function (ACF) from the fluorescence fluctuation data.

-

Fit the ACF with an appropriate diffusion model (e.g., a two-dimensional diffusion model for membrane measurements) to extract the diffusion time (τD).

-

Calculate the diffusion coefficient (D) using the formula: D = ω² / 4τD, where ω is the lateral radius of the observation volume determined during calibration.

-

Cholesterol in Signaling Pathways and Experimental Workflows

Cholesterol is not merely a structural component of membranes; it plays a critical role in various signaling pathways. Fluorescent analogs are invaluable tools for dissecting these complex processes.

Cholesterol Biosynthesis and Trafficking

The synthesis and transport of cholesterol are tightly regulated processes. The following diagrams illustrate the key steps in these pathways.

Caption: Simplified overview of the cholesterol biosynthesis pathway.

Caption: Major pathways of intracellular cholesterol trafficking.

Experimental Workflow: Investigating Cholesterol in Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. Fluorescent cholesterol analogs can be used to study the dynamics and composition of these domains.

Caption: Experimental workflow for studying cholesterol in lipid rafts.

Conclusion

The study of cholesterol's cellular dynamics is a vibrant and challenging field. While the intrinsic fluorescence of cholesterol is too weak for most applications, a variety of fluorescent analogs provide powerful tools for researchers. The choice of the appropriate probe and experimental technique is paramount and depends on the specific biological question being addressed. This guide has provided a comprehensive overview of the available tools and methodologies, from the fundamental photophysical properties to detailed experimental protocols and their application in studying complex signaling pathways. By carefully considering the advantages and limitations of each approach, researchers can continue to unravel the multifaceted roles of cholesterol in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Fluorescence Correlation Spectroscopy to Examine Protein-Lipid Interactions in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nist.gov [nist.gov]

An In-depth Technical Guide to Cholesteryl (pyren-1-yl)hexanoate: Structure, Properties, and Applications in Cellular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl (pyren-1-yl)hexanoate is a fluorescent derivative of cholesterol that has emerged as a valuable tool for investigating intracellular lipid dynamics. By incorporating the fluorescent pyrene moiety, this molecule allows for the real-time tracking of cholesterol trafficking and distribution within living cells. Its unique photophysical properties also make it a sensitive probe for studying processes such as lipid peroxidation. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key applications of this compound, with a focus on detailed experimental protocols and the visualization of relevant biological pathways.

Chemical Structure and Molecular Properties

This compound is an ester formed between cholesterol and 1-pyrenehexanoic acid. The molecule consists of the rigid, tetracyclic steroid nucleus of cholesterol linked via an ester bond to a six-carbon chain that is terminally attached to the polycyclic aromatic hydrocarbon, pyrene.

Chemical Formula: C₄₉H₆₄O₂[1]

Molecular Weight: 685.03 g/mol [1]

Structure:

(Simplified 2D representation)

The pyrene fluorophore provides the molecule with its characteristic fluorescence, which can be exploited in various imaging and spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₉H₆₄O₂ | [1] |

| Molecular Weight | 685.03 g/mol | [1] |

| Appearance | Not specified (typically a solid) | - |

| Solubility | Soluble in organic solvents like chloroform, methanol | Inferred |

Synthesis of this compound

While a highly specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the reviewed literature, a general and efficient method for the synthesis of cholesterol esters involves the esterification of cholesterol with the corresponding fatty acid. A plausible synthetic route would be the reaction of cholesterol with 1-pyrenehexanoic acid, likely catalyzed by an organocatalyst such as a triphenylphosphine-sulfur trioxide adduct, which has been shown to be effective for the esterification of cholesterol with long-chain fatty acids.[2]

General Experimental Protocol for Cholesterol Esterification

This protocol is a generalized procedure based on methods for synthesizing other cholesteryl esters and should be optimized for the specific synthesis of this compound.

Materials:

-

Cholesterol

-

1-Pyrenehexanoic acid

-

Triphenylphosphine-sulfur trioxide adduct (or another suitable catalyst)

-

Anhydrous toluene (or other suitable solvent)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of cholesterol and 1-pyrenehexanoic acid in anhydrous toluene.

-

Add a catalytic amount of the triphenylphosphine-sulfur trioxide adduct to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane).

-

Purify the product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent to yield this compound.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Applications in Cellular Biology

This compound is primarily utilized as a fluorescent probe to study the dynamics of cholesterol and cholesteryl esters within cells. Its applications are particularly relevant in the fields of lipid metabolism, membrane biology, and the study of lipid-related diseases.

Visualization of Intracellular Cholesterol Trafficking

Fluorescent cholesterol analogs are instrumental in elucidating the complex pathways of intracellular cholesterol transport.[3] this compound can be incorporated into lipoproteins, such as low-density lipoprotein (LDL), and its uptake and subsequent trafficking can be monitored using fluorescence microscopy. This allows for the visualization of cholesterol movement between various organelles, including the endoplasmic reticulum, Golgi apparatus, endosomes, and lipid droplets.[4][5]

The following diagram illustrates a typical workflow for studying the uptake and trafficking of lipoprotein-associated this compound in cultured cells.

Studying Niemann-Pick Disease, Type C (NPC)

Niemann-Pick disease, type C is a lysosomal storage disorder characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes.[6] Fluorescent cholesterol analogs, including pyrene-labeled cholesteryl esters, are valuable tools for modeling and investigating the cellular pathology of NPC.[4] By observing the trafficking of these probes in NPC-deficient cells, researchers can gain insights into the mechanisms of cholesterol accumulation and evaluate the efficacy of potential therapeutic agents.[7]

The following diagram depicts the general pathway of LDL-cholesterol uptake and its disruption in Niemann-Pick disease, type C1.

Monitoring Lipid Peroxidation

The pyrene moiety of this compound can be sensitive to the local environment, including the presence of reactive oxygen species (ROS) that can induce lipid peroxidation. While not as commonly used for this purpose as other probes, changes in the fluorescence properties of pyrene, such as excimer-to-monomer ratio or fluorescence lifetime, could potentially be used to monitor oxidative stress in membranes.

Conclusion

This compound is a powerful fluorescent tool for the study of intracellular cholesterol dynamics. Its ability to mimic natural cholesteryl esters allows for the detailed investigation of cholesterol trafficking pathways and their dysregulation in diseases such as Niemann-Pick Type C. The continued development and application of such fluorescent probes will undoubtedly provide further insights into the complex roles of cholesterol in cellular function and disease, paving the way for new diagnostic and therapeutic strategies.

References

- 1. scbt.com [scbt.com]

- 2. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized protocol for the identification of lipid droplet proteomes using proximity labeling proteomics in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Fluorescent Cholesterol Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and methodologies surrounding the use of fluorescent cholesterol probes in cellular and molecular research. We delve into the discovery of these critical tools, their diverse applications, and the technical nuances of their implementation, providing a comprehensive resource for professionals in the field.

Introduction: Illuminating the Role of Cholesterol

Cholesterol, a seemingly simple lipid, plays a multifaceted and critical role in cellular function. It is an essential structural component of cell membranes, a precursor to vital steroid hormones and bile acids, and a key player in cellular signaling. Given its central importance, the ability to visualize and track cholesterol within living cells is paramount to understanding a host of physiological and pathological processes. Fluorescent cholesterol probes have emerged as indispensable tools for this purpose, allowing researchers to observe the dynamics of cholesterol trafficking, its distribution within subcellular compartments, and its involvement in various signaling cascades.

The development of these probes has been a journey of balancing the need for robust fluorescence with the imperative of creating a molecule that faithfully mimics the behavior of native cholesterol. This guide will explore the two major classes of fluorescent cholesterol probes: intrinsically fluorescent sterols and fluorophore-tagged cholesterol analogs. We will examine their respective strengths and weaknesses, provide detailed experimental protocols for their use, and present key quantitative data to aid in probe selection and experimental design.

Classes of Fluorescent Cholesterol Probes

The ideal fluorescent cholesterol probe should exhibit photophysical properties suitable for modern microscopy techniques while behaving as a true analog of cholesterol in the complex environment of a living cell. The two primary strategies employed to achieve this are the use of intrinsically fluorescent sterols and the covalent attachment of a fluorophore to the cholesterol molecule.

Intrinsically Fluorescent Sterols: The Minimalist Approach

Intrinsically fluorescent sterols, such as dehydroergosterol (DHE) and cholestatrienol (CTL), are lauded for their structural similarity to native cholesterol. Their fluorescence arises from the presence of additional double bonds within the sterol ring structure. This minimalist modification ensures that their biophysical properties closely resemble those of cholesterol, making them excellent probes for studying cholesterol's behavior in membranes. However, their fluorescence is typically in the ultraviolet (UV) range, which can be phototoxic to cells and requires specialized microscopy equipment. Furthermore, their quantum yields are relatively low, resulting in a weaker signal compared to fluorophore-tagged probes.

Fluorophore-Tagged Cholesterol Analogs: The Bright Approach

To overcome the limitations of intrinsically fluorescent sterols, researchers have developed probes where a fluorescent dye is covalently attached to the cholesterol molecule. Common fluorophores used for this purpose include BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole). These probes offer significantly brighter fluorescence in the visible spectrum, making them compatible with standard fluorescence microscopy techniques. However, the addition of a bulky fluorophore can alter the physicochemical properties of the cholesterol analog, potentially affecting its partitioning into membrane domains and its interaction with cholesterol-binding proteins. Careful consideration and validation are therefore crucial when interpreting data obtained with these probes.

Quantitative Data of Fluorescent Cholesterol Probes

The selection of an appropriate fluorescent cholesterol probe is dictated by the specific experimental requirements, including the imaging modality, the biological question being addressed, and the sensitivity of the detection system. The following table summarizes the key photophysical properties of commonly used fluorescent cholesterol probes to facilitate this selection process.

| Probe Name | Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Characteristics & Considerations |

| Dehydroergosterol (DHE) | Intrinsically Fluorescent | ~324-329 | ~370-426 | ~0.04 (in ethanol) | ~11,000 | Closely mimics cholesterol's biophysical properties. UV excitation can be phototoxic. Low quantum yield.[1][2] |

| Cholestatrienol (CTL) | Intrinsically Fluorescent | ~320-325 | ~370-400 | Low | ~11,000 | Similar to DHE, considered a good structural analog of cholesterol. Not commercially available.[1] |

| BODIPY-Cholesterol | Fluorophore-Tagged | ~505 | ~515 | ~0.9 (in organic solvents) | High | Bright, photostable probe with low environmental sensitivity. The bulky fluorophore may alter its behavior.[1][3][4] |

| NBD-Cholesterol | Fluorophore-Tagged | ~465 | ~535 | Environmentally sensitive | Moderate | Fluorescence is sensitive to the polarity of the environment. |

| Dansyl-Cholesterol | Fluorophore-Tagged | ~336 | ~512 | Environmentally sensitive | Moderate | Fluorescence is highly sensitive to the local environment.[5] |

| Filipin | Cholesterol-Binding Probe | ~360 | ~480 | - | - | Binds to unesterified cholesterol, useful for detecting free cholesterol pools. Perturbs membrane structure and is not suitable for live-cell imaging. |

Experimental Protocols

The successful application of fluorescent cholesterol probes relies on meticulous experimental design and execution. Below are detailed protocols for common applications.

General Protocol for Labeling Live Cells with Fluorescent Cholesterol Probes

This protocol provides a general framework for labeling live cells. Optimal probe concentration and incubation time should be determined empirically for each cell type and probe.[6]

Materials:

-

Fluorescent cholesterol probe (e.g., DHE, BODIPY-cholesterol) stock solution (typically in DMSO or ethanol)

-

Cell culture medium (pre-warmed to 37°C)

-

Phosphate-buffered saline (PBS) (pre-warmed to 37°C)

-

Glass-bottom dishes or coverslips suitable for microscopy

-

Cells of interest

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

Preparation of Labeling Solution:

-

Prepare a stock solution of the fluorescent cholesterol analog in a suitable solvent (e.g., 1 mM in DMSO).

-

Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (a starting concentration of 1-5 µM is recommended). Vortex the solution thoroughly to ensure the probe is fully dissolved. For hydrophobic probes, complexing with methyl-β-cyclodextrin (MβCD) can improve delivery.[6]

-

-

Cell Labeling:

-

Remove the culture medium from the cells and wash them once with pre-warmed PBS.

-

Add the labeling solution to the cells and incubate for the desired time at 37°C in a CO₂ incubator. Incubation times can range from 15 minutes to several hours, depending on the probe and the specific cellular compartment of interest.[6]

-

-

Washing:

-

Remove the labeling solution and wash the cells 2-3 times with pre-warmed culture medium or PBS to remove any unbound probe. Thorough washing is crucial to minimize background fluorescence.[6]

-

-

Imaging:

-

Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorescent probe.

-

Synthesis of BODIPY-Cholesterol

The synthesis of fluorophore-tagged cholesterol analogs often involves multi-step chemical reactions. The following is a generalized example of a synthetic route for a BODIPY-cholesterol conjugate.[7][8]

Generalized Synthetic Scheme:

-

Functionalization of Cholesterol: The cholesterol molecule is first modified to introduce a reactive group, typically on the side chain, that can be used for conjugation with the fluorophore. This may involve reactions such as oxidation to an aldehyde or conversion of the hydroxyl group to a leaving group.

-

Synthesis of a Functionalized BODIPY Core: A BODIPY fluorophore is synthesized with a complementary reactive group that will allow for its attachment to the modified cholesterol.

-

Coupling Reaction: The functionalized cholesterol and the functionalized BODIPY dye are then reacted together, often via a cross-coupling reaction such as a Suzuki or Sonogashira coupling, to form the final BODIPY-cholesterol conjugate.[7][9]

-

Purification: The final product is purified using techniques such as column chromatography and characterized by methods like NMR and mass spectrometry to confirm its structure and purity.

Visualization of Key Signaling Pathways and Workflows

Fluorescent cholesterol probes are instrumental in dissecting complex cellular processes. The following diagrams, generated using the DOT language, illustrate key cholesterol-related pathways and experimental workflows.

Cholesterol Trafficking and the SREBP Pathway

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a critical regulatory system that maintains cholesterol homeostasis within the cell.[10][11][12][13]

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BODIPY-Cholesterol - MedChem Express [bioscience.co.uk]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Cholesterol Analogues Bearing BODIPY Fluorophores by Suzuki or Liebeskind–Srogl Cross‐Coupling and Evaluation of Their Potential for Visualization of Cholesterol Pools | Publicación [silice.csic.es]

- 10. researchgate.net [researchgate.net]

- 11. en.wikipedia.org [en.wikipedia.org]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cholesteryl (pyren-1-yl)hexanoate as a Fluorescent Membrane Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl (pyren-1-yl)hexanoate is a fluorescent analog of cholesterol that serves as a powerful tool for investigating the biophysical properties of cellular and model membranes. By incorporating a pyrene moiety, this probe allows for the sensitive detection of changes in membrane fluidity, lateral organization, and cholesterol distribution. The unique photophysical properties of pyrene, particularly its ability to form excited-state dimers (excimers) at high local concentrations, provide a ratiometric readout that is independent of probe concentration, making it a robust reporter of its nano-environment.

These application notes provide a comprehensive guide to utilizing this compound for studying membrane characteristics. Detailed protocols for the preparation of lipid vesicles, fluorescence spectroscopy measurements, and data analysis are provided to facilitate its use in diverse research applications, including the characterization of lipid rafts, drug-membrane interactions, and the influence of lipid composition on membrane properties.

Principle of the Assay

The utility of this compound as a membrane probe is based on the fluorescence characteristics of the pyrene fluorophore. When excited, pyrene can emit fluorescence as a monomer or, if another pyrene molecule is in close proximity (within ~10 Å), as an excimer.

-

Monomer Emission: In a fluid, disordered membrane environment, the probe molecules are relatively dispersed, and upon excitation, primarily monomer fluorescence is observed with characteristic emission peaks between 375 nm and 405 nm.

-

Excimer Emission: In a more ordered or viscous membrane, or in regions of high probe concentration (such as cholesterol-rich domains), the pyrene moieties can interact to form excimers, which emit light at a longer wavelength, typically around 474 nm.

The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM) is a sensitive indicator of the probe's proximity and, by extension, the fluidity and organization of the membrane. An increase in the IE/IM ratio generally signifies decreased membrane fluidity or increased probe clustering.

Quantitative Data Summary

The following tables summarize key spectral characteristics and experimentally determined parameters for this compound in various membrane systems. These values can serve as a reference for experimental design and data interpretation.

Table 1: Spectral Properties of this compound

| Parameter | Wavelength (nm) | Notes |

| Excitation Wavelength | ~340 nm | Optimal for exciting the pyrene moiety. |

| Monomer Emission Maxima | 373 nm, 379 nm | These peaks are sensitive to the polarity of the environment.[1][2][3][4][5] |

| Excimer Emission Maximum | ~474 nm | This peak indicates the formation of pyrene excimers.[1][2][3][4][5] |

Table 2: Representative Excimer-to-Monomer (E/M) Ratios in Model Membranes

| Membrane Composition | Temperature (°C) | Approximate E/M Ratio | Implied Membrane State |

| DOPC (liquid-disordered) | 25 | Low | High fluidity, probe is dispersed. |

| DPPC (gel phase) | 25 | High | Low fluidity, probe is aggregated. |

| DPPC:Cholesterol (1:1) (liquid-ordered) | 45 | Intermediate | Reduced fluidity compared to Ld phase. |

| POPC | 25 | Low | High fluidity.[6] |

| POPC:Cholesterol (1:1) | 25 | Intermediate | Cholesterol induces ordering. |

Note: E/M ratios are highly dependent on the specific experimental conditions, including probe concentration, lipid composition, and instrument settings. The values presented are illustrative.

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Containing this compound

This protocol describes the preparation of LUVs using the thin-film hydration and extrusion method.

Materials:

-

Desired lipids (e.g., DOPC, DPPC, POPC, Cholesterol) in chloroform

-

This compound in chloroform

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Nitrogen gas source

-

Vacuum pump

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, combine the desired lipids and this compound from their chloroform stocks. The final probe concentration should typically be between 1-5 mol% of the total lipid.

-

Remove the organic solvent using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing vigorously above the lipid phase transition temperature (Tm). This will result in the formation of multilamellar vesicles (MLVs).

-

-

Freeze-Thaw Cycles:

-

Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath. This step helps to increase the lamellarity and homogeneity of the vesicles.

-

-

Extrusion:

-

To produce LUVs of a defined size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane (e.g., 100 nm) 11-21 times. The extrusion should be performed at a temperature above the Tm of the lipid mixture.

-

-

Storage:

-

Store the prepared LUVs at 4°C and use within a few days for optimal results.

-

Protocol 2: Fluorescence Spectroscopy of this compound in LUVs

This protocol outlines the procedure for acquiring fluorescence emission spectra to determine the excimer-to-monomer ratio.

Materials:

-

LUV suspension containing this compound

-

Fluorometer with temperature control

-

Quartz cuvette

Procedure:

-

Sample Preparation:

-

Dilute the LUV suspension in the hydration buffer to a final lipid concentration suitable for fluorescence measurements (e.g., 100 µM).

-

Place the diluted sample in a quartz cuvette and allow it to equilibrate to the desired temperature in the fluorometer's sample holder.

-

-

Instrument Settings:

-

Set the excitation wavelength to 340 nm.

-

Set the emission scan range from 360 nm to 600 nm.

-

Adjust the excitation and emission slit widths to obtain an adequate signal-to-noise ratio while avoiding photobleaching.

-

-

Data Acquisition:

-

Record the fluorescence emission spectrum.

-

Identify the intensity of the monomer peak (IM), typically the peak at 379 nm, and the intensity of the excimer peak (IE) at approximately 474 nm.

-

-

Data Analysis:

-

Calculate the Excimer-to-Monomer (E/M) ratio using the following formula: E/M Ratio = IE / IM

-

Compare the E/M ratios between different samples or experimental conditions to assess changes in membrane properties.

-

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Changes of the membrane lipid organization characterized by means of a new cholesterol-pyrene probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. [2204.04560] Excimer formation of pyrene labeled lipids interpreted by means of coarse-grained molecular dynamics simulations [arxiv.org]

- 5. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of cholesterol and ergosterol on membrane dynamics using different fluorescent reporter probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Cell Membrane: A Protocol for Labeling with Pyrene Cholesterol

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for labeling cellular membranes with pyrene cholesterol, a fluorescent probe utilized to investigate membrane fluidity, cholesterol distribution, and the dynamics of membrane microdomains. The intrinsic photophysical properties of the pyrene moiety, specifically its ability to form excited-state dimers (excimers) at high local concentrations, make it a powerful tool for studying the lateral organization of cholesterol within the lipid bilayer.

Introduction

Pyrene cholesterol is a fluorescent analog of cholesterol where a pyrene group is attached to the cholesterol molecule. When incorporated into a lipid membrane, the fluorescence emission spectrum of pyrene cholesterol provides information about its local environment and concentration. At low concentrations, it emits a characteristic monomer fluorescence with a fine structure. As the local concentration of pyrene cholesterol increases, an excited-state dimer, or excimer, can form, resulting in a broad, structureless emission at a longer wavelength. The ratio of excimer to monomer (E/M) fluorescence intensity is a sensitive indicator of the probe's proximity and, by extension, the fluidity and cholesterol distribution within the membrane.[1][2][3] This protocol details the methods for labeling both model membranes (liposomes) and live cells, along with the parameters for data acquisition and analysis.

Data Presentation

The following tables summarize the key quantitative data for the successful application of pyrene cholesterol labeling.

Table 1: Recommended Parameters for Pyrene Cholesterol Labeling

| Parameter | Model Membranes (Liposomes) | Live Cells | Reference(s) |

| Probe Concentration | 1-5 mol% of total lipid | 1-10 µM in culture medium | [2][4] |

| Incubation Time | N/A (incorporated during liposome formation) | 30 minutes to 48 hours | [4][5] |

| Incubation Temperature | N/A | 37°C | [4][5] |

| Delivery Vehicle | Co-dissolved with lipids in organic solvent | Ethanol, DMSO, Cyclodextrin, Lipoproteins | [5][6] |

Table 2: Fluorescence Spectroscopy Settings for Pyrene Cholesterol

| Parameter | Wavelength (nm) | Notes | Reference(s) |

| Monomer Excitation (λex) | ~335-345 nm | Optimal excitation for pyrene monomer. | [2][6] |

| Monomer Emission (λem) | 373-400 nm | Exhibits characteristic vibronic fine structure. Key peaks for analysis are often cited around 373 nm, 379 nm, and 385 nm. | [1][2][7] |

| Excimer Emission (λem) | ~470-475 nm | Broad, structureless emission band resulting from dimer formation. | [1][7] |

| Emission Scan Range | 360-600 nm | To capture both monomer and excimer fluorescence. | [2] |

| Excitation Slit Width | 5 nm | [2] | |

| Emission Slit Width | 2.5 nm | [2] |

Experimental Protocols

Protocol 1: Labeling of Model Membranes (Liposomes) with Pyrene Cholesterol

This protocol describes the incorporation of pyrene cholesterol into large unilamellar vesicles (LUVs) during their formation.

Materials:

-

Phospholipids (e.g., POPC, DPPC, Sphingomyelin)

-

Cholesterol

-

Pyrene cholesterol

-

Chloroform

-

Buffer (e.g., PBS, HEPES)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Preparation:

-

In a round-bottom flask, combine the desired phospholipids, cholesterol, and pyrene cholesterol (at the desired molar ratio, typically 1-5 mol%) dissolved in chloroform.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To form LUVs with a defined size, subject the MLV suspension to multiple freeze-thaw cycles.

-

Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane at least 11 times to ensure a homogenous population of vesicles.

-

-

Analysis:

-

The liposome suspension is now ready for fluorescence spectroscopy measurements.

-

Protocol 2: Labeling of Live Cells with Pyrene Cholesterol

This protocol outlines the procedure for labeling cultured mammalian cells with pyrene cholesterol.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

Pyrene cholesterol stock solution (e.g., 1 mM in ethanol or DMSO)

-

Methyl-β-cyclodextrin (MβCD) (optional, for enhanced delivery)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or fluorometer

Procedure:

-

Cell Culture:

-

Plate cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for fluorometry) and allow them to adhere and grow to the desired confluency.

-

-

Preparation of Labeling Solution:

-

Method A: Direct Addition

-

Dilute the pyrene cholesterol stock solution directly into pre-warmed complete cell culture medium to the final desired concentration (e.g., 1-10 µM).

-

-

Method B: Using Methyl-β-cyclodextrin (MβCD) as a Carrier [8][9]

-

Prepare a stock solution of MβCD in water (e.g., 100 mM).

-

Prepare a pyrene cholesterol/MβCD complex by adding the pyrene cholesterol stock solution to the MβCD solution with vigorous vortexing. The molar ratio of MβCD to pyrene cholesterol can be optimized, but a ratio of 10:1 is a good starting point.

-

Dilute the pyrene cholesterol/MβCD complex into pre-warmed serum-free or complete cell culture medium to the final desired concentration of pyrene cholesterol.

-

-

-

Labeling:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the prepared labeling solution to the cells.

-

Incubate the cells for the desired period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator. Incubation times may need to be optimized depending on the cell type and experimental goals. For some applications, longer incubation times (up to 48 hours) have been reported.[5]

-

-

Washing:

-

After incubation, remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unincorporated probe.

-

-

Imaging and Analysis:

-

Add fresh pre-warmed culture medium or a suitable imaging buffer to the cells.

-

The cells are now ready for fluorescence imaging or spectroscopic analysis.

-

Data Analysis: Calculation of the Excimer to Monomer (E/M) Ratio

The E/M ratio is a key parameter derived from the fluorescence emission spectrum of pyrene cholesterol. It is calculated as the ratio of the fluorescence intensity at the peak of the excimer emission to the intensity at a peak of the monomer emission.

E/M Ratio = I_excimer / I_monomer

Where:

-

I_excimer is the fluorescence intensity at the maximum of the excimer emission band (typically around 470-475 nm).[7]

-

I_monomer is the fluorescence intensity at one of the characteristic monomer emission peaks (e.g., 373 nm, 379 nm, or 385 nm).[1][10]

A higher E/M ratio indicates a higher local concentration of pyrene cholesterol, which can be interpreted as increased membrane fluidity or the presence of cholesterol-rich domains. Conversely, a lower E/M ratio suggests lower membrane fluidity or a more dispersed distribution of cholesterol.[3]

Visualizations

Caption: Workflow for labeling live cells with pyrene cholesterol.

Caption: Cholesterol's role in δ-opioid receptor signaling.

References

- 1. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Temperature, pressure and cholesterol effects on bilayer fluidity; a comparison of pyrene excimer/monomer ratios with the steady-state fluorescence polarization of diphenylhexatriene in liposomes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Specific Cellular Incorporation of a Pyrene-Labelled Cholesterol: Lipoprotein-Mediated Delivery toward Ordered Intracellular Membranes | PLOS One [journals.plos.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Dance of Life: Studying Lipid-Protein Interactions with Pyrene-Labeled Lipids

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The intricate interplay between lipids and proteins at the membrane interface governs a vast array of cellular processes, from signal transduction to membrane trafficking and drug action. Understanding these dynamic interactions is paramount for deciphering fundamental biological mechanisms and for the rational design of novel therapeutics. Pyrene-labeled lipids offer a powerful and versatile toolset to illuminate these interactions with high sensitivity. The unique photophysical properties of the pyrene fluorophore, particularly its ability to form excited-state dimers (excimers), provide a spectroscopic ruler to measure proximity and conformational changes within the membrane environment.

This document provides detailed application notes and experimental protocols for utilizing pyrene-labeled lipids to investigate lipid-protein interactions, catering to researchers in both academic and industrial settings.

Principle of Pyrene-Based Assays

Pyrene is an aromatic hydrocarbon that exhibits distinct fluorescence emission spectra depending on its local environment and proximity to other pyrene molecules.[1][2]

-

Monomer Emission: An isolated pyrene molecule, upon excitation, emits fluorescence characterized by a series of sharp peaks, typically between 375 and 400 nm.[3] The ratio of the intensities of these vibronic bands (e.g., I1/I3) is sensitive to the polarity of the microenvironment, providing information about the location of the pyrene-labeled lipid within the membrane.[2]

-

Excimer Emission: When two pyrene molecules are in close proximity (within ~10 Å), an excited-state dimer, or "excimer," can form.[1][4] This results in a broad, structureless emission band at a longer wavelength, typically centered around 480 nm.[5] The intensity of the excimer fluorescence is directly proportional to the proximity and collision frequency of the pyrene moieties.

This excimer formation is the cornerstone of many pyrene-based assays for studying lipid-protein interactions. Changes in the excimer-to-monomer (E/M) fluorescence intensity ratio can indicate alterations in lipid organization, membrane fluidity, or the binding of a protein that perturbs the local concentration of pyrene-labeled lipids.[6]

Applications in Studying Lipid-Protein Interactions

Pyrene-labeled lipids can be employed in a variety of experimental contexts to probe different aspects of lipid-protein interactions:

-

Direct Protein Binding: The binding of a protein to a membrane containing pyrene-labeled lipids can alter the lateral distribution of the lipids, leading to a change in the E/M ratio.[7]

-

Protein-Induced Membrane Reorganization: Proteins that induce lipid clustering, domain formation, or changes in membrane fluidity can be studied by monitoring the corresponding changes in pyrene excimer fluorescence.[8]

-

Conformational Changes in Proteins: By labeling specific sites on a protein with pyrene, conformational changes upon lipid binding can be monitored through changes in intramolecular excimer formation.[3][9]

-